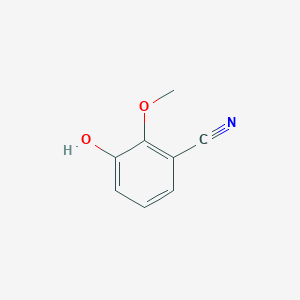

3-Hydroxy-2-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNATUNYPQLXCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-methoxybenzonitrile

Foreword: Strategic Importance of 3-Hydroxy-2-methoxybenzonitrile

This compound is a highly functionalized aromatic molecule that serves as a valuable building block in the synthesis of complex organic compounds. Its unique substitution pattern, featuring vicinal hydroxyl, methoxy, and nitrile groups, makes it a strategic precursor for the development of novel pharmaceuticals, agrochemicals, and materials. The electron-withdrawing nature of the nitrile group, combined with the directing effects of the hydroxyl and methoxy substituents, offers a rich landscape for further chemical modifications. This guide provides a comprehensive overview of the most viable synthetic pathways to this important intermediate, with a focus on practical application, mechanistic understanding, and experimental detail.

Primary Synthetic Pathway: From o-Vanillin

The most direct and industrially scalable route to this compound commences with the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This pathway is a two-step process involving the formation of an aldoxime followed by its dehydration to the corresponding nitrile. The causality behind this choice of pathway is rooted in the high yields, mild reaction conditions, and the avoidance of complex purification procedures.

Logical Flow of the o-Vanillin Pathway

Caption: Synthesis of this compound from o-vanillin.

Step 1: Oximation of o-Vanillin

The initial step involves the condensation of the aldehyde functional group of o-vanillin with hydroxylamine hydrochloride to form 2-hydroxy-3-methoxybenzaldehyde oxime. This reaction is a classic example of the formation of an imine derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-vanillin (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base, such as sodium acetate or sodium hydroxide (1.1-1.5 eq), to the solution. The base is crucial as it liberates the free hydroxylamine from its hydrochloride salt.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-80 °C) for 1-3 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with cold water to remove inorganic salts. If the product does not precipitate, the solvent can be partially removed under reduced pressure, followed by the addition of water to induce crystallization.

Causality of Experimental Choices:

-

Solvent: Ethanol or aqueous ethanol is chosen for its ability to dissolve both the organic starting material and the inorganic reagents.

-

Base: A mild base like sodium acetate is preferred to avoid potential side reactions associated with the phenolic hydroxyl group.

-

Stoichiometry: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.

Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde Oxime

The second step is the dehydration of the oxime intermediate to yield the target nitrile. This elimination reaction requires a dehydrating agent to remove a molecule of water.

Experimental Protocol:

-

Reaction Setup: The dried 2-hydroxy-3-methoxybenzaldehyde oxime (1.0 eq) is placed in a round-bottom flask.

-

Reagent Addition: A dehydrating agent, most commonly acetic anhydride (2-5 eq), is added. Other reagents such as thionyl chloride, phosphorus pentoxide, or Burgess reagent can also be used, but acetic anhydride is often preferred for its ease of handling and removal.

-

Reaction Conditions: The mixture is heated, typically to reflux (100-140 °C), for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is carefully poured into ice-water to quench the excess acetic anhydride. The product usually precipitates as a solid and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality of Experimental Choices:

-

Dehydrating Agent: Acetic anhydride is a cost-effective and efficient dehydrating agent for this transformation. It also serves as the solvent in many cases. The use of stronger dehydrating agents may require more stringent reaction conditions and handling precautions.

-

Quenching: Pouring the reaction mixture into ice-water is a critical step to hydrolyze the excess acetic anhydride and to precipitate the less water-soluble product.

| Parameter | Step 1: Oximation | Step 2: Dehydration |

| Starting Material | o-Vanillin | 2-Hydroxy-3-methoxybenzaldehyde oxime |

| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate | Acetic anhydride |

| Solvent | Ethanol/Water | Acetic anhydride (or none) |

| Temperature | 25-80 °C | 100-140 °C |

| Reaction Time | 1-3 hours | 1-4 hours |

| Typical Yield | >90% | 80-95% |

Alternative Synthetic Strategies: A Comparative Overview

While the o-vanillin route is the most practical, other synthetic strategies can be envisioned. These are generally more complex and may be employed when specific substitution patterns are required or when o-vanillin is not a viable starting material.

Directed ortho-Metalation (DoM) of a Guaiacol Derivative

This approach offers regioselective functionalization of the aromatic ring. It would involve the protection of the hydroxyl group of guaiacol (2-methoxyphenol), followed by directed ortho-metalation and subsequent introduction of the nitrile group.

Conceptual Workflow:

Caption: Conceptual Directed ortho-Metalation (DoM) pathway.

Challenges:

-

Multiple Steps: This route involves more synthetic steps (protection, metalation, cyanating, deprotection) compared to the o-vanillin pathway.

-

Harsh Conditions: The use of strong organolithium bases requires anhydrous conditions and low temperatures.

-

Protecting Group Strategy: The choice of a suitable protecting group for the phenol is critical to the success of the ortho-metalation step.

Sandmeyer-Type Reaction from an Aniline Precursor

This classical method involves the diazotization of an aromatic amine followed by substitution with a cyano group. The starting material would be 3-amino-2-methoxyphenol.

Conceptual Workflow:

Caption: Conceptual Sandmeyer-type reaction pathway.

Challenges:

-

Precursor Availability: The starting material, 3-amino-2-methoxyphenol, is not commercially available and would need to be synthesized, adding complexity to the overall process.

-

Reaction Conditions: Diazonium salts can be unstable, and the Sandmeyer reaction often requires careful temperature control and handling of toxic copper cyanide.

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through a two-step conversion of o-vanillin. This pathway is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and potential industrial production. While alternative strategies such as Directed ortho-Metalation and Sandmeyer-type reactions offer valuable insights into the chemical reactivity of this substitution pattern, they are generally less practical for routine synthesis.

Future research in this area may focus on the development of one-pot procedures from o-vanillin or the exploration of catalytic methods for the dehydration of the oxime intermediate to further improve the efficiency and environmental footprint of the synthesis. The continued importance of this compound as a synthetic intermediate will undoubtedly drive further innovation in its preparation.

References

- Lerrick, I., Purwono, B., & Matsjeh, S. (2008). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin: a Precursor of Synthesis of 3′-methoxydaidzein Reinner.

- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New synthetic methodology for the preparation of benzylic and aromatic functionality. Chemical Reviews, 90(6), 879-933.

- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964.

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- Iwasaki, F., Iwasaki, H., & Sato, S. (1976). The structure of ortho-vanillin. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(4), 1264-1266.

-

PubChem. (n.d.). 3-Hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

Chemical and physical properties of 3-Hydroxy-2-methoxybenzonitrile

An In-Depth Technical Guide to 3-Hydroxy-2-methoxybenzonitrile

This guide provides a comprehensive technical overview of this compound, a substituted aromatic nitrile of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its core physicochemical properties, structural features, reactivity, and the analytical methodologies essential for its characterization and quality control. This document is designed to serve as a practical resource, blending foundational chemical principles with actionable, field-proven insights.

Introduction and Strategic Importance

This compound (CAS No. 1243281-23-3) is a member of the functionalized benzonitrile family.[1] Its molecular architecture, featuring a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-C≡N) groups, makes it a highly versatile chemical intermediate. The specific ortho- and meta-positioning of these groups creates a unique electronic and steric environment, governing its reactivity and utility as a building block for more complex molecular entities. For drug development professionals, compounds like this are valuable scaffolds for synthesizing novel pharmaceutical agents, as the functional groups provide multiple handles for chemical modification and diversification.[2]

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1243281-23-3 | [1] |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 122 - 125 °C | [3] |

| Solubility | Low solubility in water; Soluble in ethanol, dichloromethane | [3] |

| pKa | The phenolic hydroxyl group imparts acidic properties. | [3] |

| Stability | Stable under normal conditions. Sensitive to strong acids, bases, and high temperatures. | [3] |

Molecular Structure and Reactivity Profile

The reactivity of this compound is a direct consequence of its three key functional groups. Understanding their interplay is crucial for predicting reaction outcomes and designing synthetic pathways.

-

Nitrile Group (-C≡N) : This versatile group can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or participate in cycloaddition reactions to construct heterocyclic systems.[4]

-

Phenolic Hydroxyl Group (-OH) : As a mildly acidic proton donor, this group readily engages in etherification and esterification reactions. It is also a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[5]

-

Methoxy Group (-OCH₃) : This group is also an activating, ortho, para-director that influences the electron density of the aromatic ring. It offers a potential site for demethylation to generate a catechol moiety.[4]

The combined electronic effects of these substituents make the aromatic ring susceptible to further functionalization, while the nitrile and hydroxyl groups provide orthogonal reactivity for subsequent transformations.

Structural Visualization

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation relies on a suite of spectroscopic techniques. Based on the compound's structure, we can predict the key features expected in its spectra, providing a benchmark for experimental verification.

-

¹H NMR Spectroscopy : The spectrum should reveal three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets) will be dictated by their coupling to adjacent protons. A sharp singlet around 3.8-4.0 ppm is expected for the three methoxy (-OCH₃) protons. A broad singlet, which may vary in chemical shift depending on solvent and concentration, will correspond to the phenolic hydroxyl (-OH) proton.

-

¹³C NMR Spectroscopy : The spectrum will be characterized by eight unique carbon signals. The nitrile carbon (C≡N) will appear downfield (approx. 115-120 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the oxygen atoms (C-OH and C-OCH₃) being the most downfield in this region. The methoxy carbon (-OCH₃) will produce a signal around 55-60 ppm.[6]

-

Infrared (IR) Spectroscopy : Key diagnostic absorption bands include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the hydroxyl group. A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the C≡N nitrile stretch. C-O stretching vibrations for the ether and phenol will appear in the 1200-1300 cm⁻¹ region, and aromatic C=C stretching will be visible around 1450-1600 cm⁻¹.

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z ratio of 149, corresponding to the molecular weight of the parent compound.[7] Common fragmentation patterns may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of HCN from the nitrile group.

Experimental Protocol: Purity Determination by HPLC

To ensure the reliability of experimental results, the purity of starting materials must be rigorously verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8] The following protocol provides a self-validating workflow for the purity analysis of this compound.

Principle

This reverse-phase HPLC method separates this compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is calculated based on the relative area of the main peak.[8]

Methodology

-

Instrumentation and Reagents :

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Diluent: 50:50 mixture of Mobile Phase A and B

-

Standard: A certified reference standard of this compound

-

Sample: The batch of this compound to be tested

-

-

Sample Preparation :

-

Standard Solution (0.5 mg/mL) : Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL) : Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Detection Wavelength : 254 nm

-

Injection Volume : 10 µL

-

Gradient Program :

-

0-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

-

-

Analytical Procedure :

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to verify the absence of system peaks.

-

Inject the standard solution to determine the retention time and peak shape of the main component.

-

Inject the sample solution.

-

Process the chromatograms to integrate the peak areas.

-

-

Purity Calculation :

-

Calculate the purity percentage using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Workflow Visualization

Caption: General workflow for HPLC purity analysis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 4-Hydroxy-3-methoxybenzonitrile indicates the following precautions should be taken:

-

Health Hazards : The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as potential respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE) : Always handle this chemical within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[10]

-

Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[9]

-

Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption. Store away from heat sources and strong oxidizing agents.[3]

Conclusion

This compound is a chemical intermediate with considerable potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, combined with the versatile reactivity of its hydroxyl, methoxy, and nitrile functional groups, make it an attractive substrate for constructing complex molecular frameworks. A thorough understanding of its properties, reactivity, and the analytical methods required for its quality control—as detailed in this guide—is essential for any researcher or drug development professional seeking to leverage its synthetic utility.

References

-

PubChem. 3-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

ChemBK. 3-Methoxy-4-Hydroxybenzonitrile. [Link]

-

PubChem. 3-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Autech Industry Co.,Limited. Exploring 3-Hydroxy-4-Methoxybenzonitrile: A Key Intermediate in Gefitinib Synthesis. [Link]

-

PubChem. 3-Hydroxy-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

- Google Patents.

-

SpectraBase. 3-Methoxy-benzonitrile. [Link]

-

PubChem. 3-[Hydroxy(methoxy)methyl]benzonitrile. National Center for Biotechnology Information. [Link]

-

Varela-M, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis. [Link]

-

precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]

-

PubChemLite. 3-hydroxy-2-methylbenzonitrile (C8H7NO). [Link]

-

Persuric, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences. [Link]

Sources

- 1. 1243281-23-3|this compound|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

3-Hydroxy-2-methoxybenzonitrile CAS number and identification

An In-Depth Technical Guide to the Identification and Characterization of 3-Hydroxy-2-methoxybenzonitrile

Introduction

This compound (CAS No. 1243281-23-3) is a substituted aromatic nitrile, a class of organic compounds that serve as crucial building blocks in modern synthetic chemistry. The unique arrangement of a nitrile, a hydroxyl, and a methoxy group on the benzene ring imparts a distinct chemical reactivity profile, making it a potentially valuable intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries. Structurally related compounds, such as 3-Hydroxy-4-methoxybenzonitrile, are recognized as key intermediates in the synthesis of targeted therapy drugs like Gefitinib, highlighting the significance of this molecular scaffold.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core identification parameters, analytical characterization methodologies, and safety protocols for this compound. As a senior application scientist, the emphasis is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and validated approach to handling and qualifying this compound.

Part 1: Core Identification and Physicochemical Properties

Unambiguous identification is the foundational step for any chemical research. For this compound, this begins with its universal CAS (Chemical Abstracts Service) number and fundamental molecular properties. These identifiers form the basis of its registration in chemical databases and regulatory dossiers.

Key Identification Parameters

A summary of the essential identifiers and physical properties for this compound is provided below.

| Parameter | Value | Source(s) |

| CAS Number | 1243281-23-3 | [2][3] |

| Molecular Formula | C₈H₇NO₂ | [2][3][4] |

| Molecular Weight | 149.15 g/mol | [2][4] |

| Appearance | Solid (typically white to off-white powder) | [4] |

| Solubility | Low solubility in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [3] |

Chemical Structure

The functionality of this compound is dictated by the spatial arrangement of its constituent groups on the aromatic ring.

Caption: Structure of this compound.

Part 2: Comprehensive Analytical Characterization

A multi-technique, or orthogonal, approach is essential for the definitive confirmation of both the identity and purity of a chemical intermediate. Relying on a single analytical method is insufficient; instead, combining techniques that measure different molecular properties provides a self-validating system. For this compound, a combination of chromatography for purity and spectroscopy for identity is the industry-standard approach.

Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main component from structurally similar process-related impurities, such as isomers or unreacted starting materials.[5] The principle is to ensure that the measured purity is not an artifact of co-eluting species, which is achieved by developing a method with sufficient selectivity.

The logical flow from sample preparation to final data analysis is critical for reproducible results.

Caption: Standard workflow for HPLC purity analysis.

This protocol is a representative method based on standard practices for substituted aromatic nitriles.[5]

-

HPLC System & Conditions:

-

Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Solution Preparation:

-

Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of a qualified reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

-

Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Inject the Standard Solution in duplicate. The retention times should be consistent (RSD < 1%), and peak areas should be comparable (RSD < 2%). This step validates system suitability.

-

Inject the Sample Solution.

-

-

Calculation of Purity:

-

Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Spectroscopic Identity Confirmation

Spectroscopic techniques provide fingerprint-level information about a molecule's structure, confirming that the main peak in the HPLC is indeed the correct compound.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, electrospray ionization (ESI) in negative mode should show a prominent ion at m/z 148.14 ([M-H]⁻), confirming the molecular mass of 149.15.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. The IR spectrum is expected to show characteristic absorption bands:

-

A broad O-H stretch (phenol) around 3300-3500 cm⁻¹.

-

A sharp C≡N stretch (nitrile) around 2220-2240 cm⁻¹.

-

C-O stretches (methoxy and phenol) in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretches in their typical regions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum should reveal:

-

A singlet for the methoxy (-OCH₃) protons (~3.8-4.0 ppm).

-

A singlet for the phenolic (-OH) proton, which may be broad and have a variable chemical shift.

-

Distinct signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The specific splitting pattern (e.g., doublet of doublets, triplet) will confirm the 1,2,3-substitution pattern.

-

-

¹³C NMR: The carbon NMR will show eight distinct signals, one for each unique carbon atom in the molecule, including the nitrile carbon (~115-120 ppm) and the carbons attached to the oxygen atoms.

-

Part 3: Synthesis Context and Reactivity

While specific synthesis routes for this compound are not widely published, its preparation can be inferred from established organic chemistry principles. A plausible route involves the demethylation of a corresponding dimethoxybenzonitrile precursor, a common strategy for generating phenols.[6] The presence of three distinct functional groups makes it a versatile intermediate.[7] The hydroxyl group can undergo etherification or esterification, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring is subject to further substitution, making it a valuable starting point for building molecular complexity.[7][8]

Part 4: Safety, Handling, and Storage

Based on information for the compound and its isomers, this compound is classified as an irritant.[2] Adherence to strict safety protocols is mandatory.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile), a lab coat, and safety glasses with side shields or goggles.[10]

-

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

-

Conclusion

This compound is a valuable chemical intermediate whose proper use in a research and development setting demands rigorous analytical control. Its identity and purity must be confirmed through an orthogonal set of techniques, primarily HPLC for purity and a combination of MS, IR, and NMR for structural verification. The protocols and logical workflows detailed in this guide provide a robust framework for scientists to qualify this material, ensuring the integrity and reproducibility of their subsequent experimental work.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Green Stone. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. [Link]

-

PubChem, National Institutes of Health. 3-Methoxybenzonitrile | C8H7NO | CID 73712. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Hydroxy-4-Methoxybenzonitrile: A Key Intermediate in Gefitinib Synthesis. [Link]

- Google Patents.

-

PubChem, National Institutes of Health. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822. [Link]

-

Oriental Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

-

SpectraBase. 3-Methoxy-benzonitrile. [Link]

-

precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 1243281-23-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 1243281-23-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 5. benchchem.com [benchchem.com]

- 6. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of 3-Hydroxy-2-methoxybenzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methoxybenzonitrile (CAS No. 1243281-23-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Given the limited availability of public experimental spectra for this specific molecule, this guide will utilize predicted data from reputable modeling software, alongside a thorough analysis of the expected spectral features based on its chemical structure and comparison with related isomers. This approach ensures a robust and instructive resource for the scientific community.

Introduction to this compound

This compound is a substituted aromatic compound with a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1][2] Its structure, featuring a nitrile (-C≡N), a hydroxyl (-OH), and a methoxy (-OCH₃) group on a benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The precise arrangement of these functional groups dictates its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for structure verification and quality control in any synthetic endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of benzonitrile derivatives is crucial for reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters to consider are a 30-degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (around 220 ppm) is necessary. To enhance the signal of non-protonated carbons, a longer relaxation delay (5-10 seconds) may be required.

-

Data Processing : The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the nitrile group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.15 | Doublet of Doublets | J ≈ 8.0, 1.5 |

| H-5 | ~7.35 | Triplet | J ≈ 8.0 |

| H-6 | ~7.05 | Doublet of Doublets | J ≈ 8.0, 1.5 |

| -OCH₃ | ~3.90 | Singlet | - |

| -OH | ~5.50 | Broad Singlet | - |

Note: The chemical shift of the hydroxyl proton can vary significantly depending on concentration, temperature, and solvent.

Interpretation of ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The triplet for H-5 arises from coupling to its two ortho neighbors, H-4 and H-6. H-4 and H-6 appear as doublet of doublets due to both ortho and meta coupling. The methoxy group protons appear as a sharp singlet, and the hydroxyl proton typically presents as a broad singlet that can exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-CN) | ~110 |

| C-2 (C-OCH₃) | ~150 |

| C-3 (C-OH) | ~145 |

| C-4 | ~118 |

| C-5 | ~125 |

| C-6 | ~115 |

| -CN | ~117 |

| -OCH₃ | ~56 |

Interpretation of ¹³C NMR Spectrum

The spectrum is expected to show eight distinct signals. The carbons directly attached to the electronegative oxygen atoms (C-2 and C-3) are significantly deshielded and appear at higher chemical shifts. The nitrile carbon (-CN) and the carbon to which it is attached (C-1) also have characteristic chemical shifts. The methoxy carbon appears as a distinct signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.

-

Background Correction : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3500-3200 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methoxy) | 2950-2850 | Medium |

| C≡N stretch (nitrile) | 2240-2220 | Sharp, Medium-Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (aryl ether) | 1275-1200 | Strong |

| C-O stretch (phenol) | 1260-1180 | Strong |

Interpretation of IR Spectrum

The most prominent and diagnostic peaks in the IR spectrum would be the broad O-H stretching band of the phenolic hydroxyl group, the sharp and intense C≡N stretching vibration of the nitrile group, and the strong C-O stretching bands. The presence of these key absorptions provides strong evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Ionization Method : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The mass spectrum is recorded over a suitable m/z range, typically from 50 to 500 amu.

Expected Mass Spectrum Data

The molecular ion peak ([M]⁺) in the EI mass spectrum is expected at an m/z of 149, corresponding to the molecular weight of this compound.

Interpretation of Fragmentation Pattern

The fragmentation of substituted benzonitriles in EI-MS can be complex. Key expected fragmentation pathways for this compound include:

-

Loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 134.

-

Loss of carbon monoxide (-CO) from the phenol group, which is a common fragmentation for phenols, would lead to a fragment at m/z 121.

-

Loss of the entire methoxy group (-OCH₃) would result in a fragment at m/z 118.

-

Loss of HCN from the molecular ion is a characteristic fragmentation of benzonitriles, leading to a fragment at m/z 122.[3]

The relative intensities of these fragment ions provide a unique fingerprint for the molecule.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound

Caption: 2D structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

References

-

Rap, D., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 25(4), 2765-2775. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 3-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

Sources

- 1. 3-[Hydroxy(methoxy)methyl]benzonitrile | C9H9NO2 | CID 69701520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

Solubility and stability of 3-Hydroxy-2-methoxybenzonitrile

An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-methoxybenzonitrile

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to offer a deep-dive into the causality behind experimental design and interpretation. We will explore the theoretical underpinnings of the compound's physicochemical behavior, present detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, and outline a robust strategy for stability evaluation through forced degradation studies, in alignment with ICH guidelines. The insights herein are designed to empower research teams to anticipate challenges, optimize formulation strategies, and accelerate the development timeline by building a foundational understanding of this molecule's core properties.

Introduction: The "Why" of Physicochemical Profiling

In the landscape of drug discovery and development, an early and thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory checkbox; it is the cornerstone of a successful development program. Properties like solubility and stability dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability and erratic in-vivo exposure, while instability can compromise safety, efficacy, and shelf-life.[1]

This compound presents a unique structural motif, combining a phenolic hydroxyl group, a methoxy group, and a nitrile moiety on an aromatic scaffold. Each of these functional groups contributes to its overall physicochemical profile, creating a molecule with specific liabilities and opportunities that must be systematically characterized. This guide provides the strategic framework and detailed methodologies to perform this characterization, ensuring that subsequent development efforts are built on a solid foundation of chemical knowledge.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | 122 - 125 °C | [2] |

| Chemical Structure |  |

The presence of the phenolic hydroxyl group suggests potential for both hydrogen bond donation and acidic behavior, while the nitrile and methoxy groups act as hydrogen bond acceptors. This combination predicts low intrinsic solubility in aqueous media, a hypothesis that must be confirmed experimentally.[2]

Solubility Profiling: Kinetic vs. Thermodynamic Reality

Solubility is not a single value but a context-dependent parameter. Distinguishing between kinetic and thermodynamic solubility is critical for making informed decisions at different stages of drug development.[3][4] Kinetic solubility is a high-throughput assessment of how readily a compound dissolves from a high-energy state (like a DMSO stock solution), often used for early-stage screening.[4][5] Thermodynamic solubility, conversely, is the true equilibrium solubility of the most stable crystalline form of the compound and is a critical parameter for formulation development.[1][3][5]

Experimental Workflow for Solubility Assessment

The following diagram illustrates a comprehensive workflow for characterizing the solubility of this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility, a self-validating system where equilibrium is ensured by sufficient incubation time and the presence of excess solid.

-

Preparation: Add an excess of solid this compound (approx. 2 mg) to a 1.5 mL glass vial.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours. The extended time is crucial to ensure the dissolution process reaches a true equilibrium.

-

Phase Separation: After 24 hours, allow the vial to stand for 30 minutes to let undissolved solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles. This step is critical to avoid artificially high readings.

-

Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound to determine the concentration.

Anticipated Solubility Data

Based on its structure, the following represents a plausible solubility profile for this compound.

| Media | Solubility Type | Anticipated Solubility (µg/mL) | Rationale |

| pH 7.4 Buffer | Kinetic | 35 - 60 | Supersaturation from DMSO stock. |

| pH 7.4 Buffer | Thermodynamic | 10 - 20 | True equilibrium solubility of the neutral species. |

| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 10 - 20 | Compound is expected to be neutral; low pH has minimal impact. |

| Simulated Intestinal Fluid (pH 6.8) | Thermodynamic | 15 - 25 | Slight increase possible due to partial deprotonation of the phenolic hydroxyl. |

| Ethanol | N/A | > 1000 | Soluble in common organic solvents.[2] |

Stability Assessment and Forced Degradation

Understanding a molecule's stability is paramount for defining storage conditions, shelf-life, and anticipating potential degradation products that could pose safety risks.[6][7] Forced degradation, or stress testing, is a systematic process to accelerate degradation under conditions more severe than standard stability testing.[8][9] Its primary goals are not just to break the molecule, but to elucidate degradation pathways and to develop and validate a "stability-indicating" analytical method capable of separating all degradants from the parent compound.[6][7][10]

Strategic Approach to Forced Degradation

The workflow below outlines the parallel stress conditions applied to the compound, as recommended by ICH guidelines.[8][11][12]

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The functional groups of this compound suggest several potential degradation pathways.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, potentially forming a carboxamide intermediate and ultimately a carboxylic acid. The phenolic hydroxyl makes the molecule sensitive to strong bases.[2]

-

Oxidation: The electron-rich phenol ring is a prime target for oxidation, potentially leading to the formation of quinone-like structures or ring-opening.

-

Photolysis: Aromatic systems can be susceptible to photolytic degradation.

Caption: Plausible Degradation Pathways for this compound.

Protocol: General Forced Degradation Study

This protocol provides a framework; specific time points and conditions should be adjusted to achieve a target degradation of 5-20%.[8][9]

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Heat at 60-80°C.

-

Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature. Causality Note: Base hydrolysis is often much faster than acid hydrolysis for nitriles, hence the lower temperature.

-

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.

-

Thermal: Store vials of the stock solution and solid compound in an oven at 80°C.

-

Photolytic: Expose vials of the stock solution and solid compound to a calibrated light source according to ICH Q1B guidelines.[8] Include dark controls wrapped in foil.

-

-

Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 4, 8, 24, 48 hours). For base hydrolysis, earlier time points may be needed.

-

Quenching: Neutralize acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detectors.

Summary of Expected Stability Profile

| Stress Condition | Expected Degradation | Major Potential Degradant(s) | Rationale |

| 0.1 M HCl, 60°C | Moderate | 3-Hydroxy-2-methoxybenzamide | Acid-catalyzed hydrolysis of the nitrile group. |

| 0.1 M NaOH, RT | Significant | 3-Hydroxy-2-methoxybenzoic Acid | Rapid base-catalyzed hydrolysis of the nitrile. The phenolate anion may also be susceptible to oxidation. |

| 3% H₂O₂, RT | Moderate to Significant | Oxidized/quinone-type species | The phenolic hydroxyl group activates the ring towards oxidative degradation. |

| Thermal (80°C) | Low to Moderate | Minimal degradation expected | The melting point of 122-125°C suggests good thermal stability in the solid state. |

| Photolytic (ICH) | Low to Moderate | Photodegradation products | Aromatic systems can undergo photolytic degradation, though the extent needs experimental confirmation. |

Conclusion and Strategic Implications

The comprehensive profiling of this compound reveals a molecule with low but measurable thermodynamic aqueous solubility and specific stability liabilities. The primary degradation pathways are anticipated to be base-catalyzed hydrolysis of the nitrile and oxidation of the phenol ring. This knowledge is not a roadblock but a roadmap. For drug development professionals, these findings directly inform:

-

Formulation Strategy: The low aqueous solubility points towards the need for enabling formulations for oral delivery, such as amorphous solid dispersions or lipid-based systems.

-

Process Chemistry: The sensitivity to strong bases necessitates careful pH control during synthesis, workup, and purification steps.

-

Analytical Method Development: The identified degradants serve as crucial targets for the development and validation of stability-indicating methods for quality control.

-

Packaging and Storage: The potential for oxidative and photolytic degradation indicates that the final drug substance and product should be stored protected from light and potentially under an inert atmosphere.[7][9]

By systematically investigating these core properties early, research teams can proactively mitigate risks, saving invaluable time and resources in the long journey of drug development.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2026). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 443-449. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. snscourseware.org [snscourseware.org]

An In-depth Technical Guide to the Potential Biological Activities of 3-Hydroxy-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Hydroxy-2-methoxybenzonitrile is a substituted aromatic nitrile whose biological activities remain largely unexplored. However, its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a nitrile moiety, suggests a compelling potential for diverse pharmacological effects. The presence of a phenolic hydroxyl group is often associated with antioxidant and anti-inflammatory properties, while the benzonitrile scaffold is found in numerous compounds with demonstrated antimicrobial and anticancer activities. This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. It serves as a roadmap for researchers by detailing robust, validated in vitro protocols to systematically evaluate its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. This document is designed to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction to this compound: A Molecule of Untapped Potential

This compound is an organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] It presents as a solid, typically a white to off-white powder, with a melting point of 122-125 °C.[1] While it has low solubility in water, it is soluble in common organic solvents such as ethanol and dichloromethane.[1]

The unique arrangement of its functional groups—a hydroxyl group at position 3, a methoxy group at position 2, and a nitrile group at position 1 on the benzene ring—forms the basis for its predicted biological activities. Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways.[2] The benzonitrile structural motif is a key component of various therapeutic agents, including those with anticancer and antimicrobial properties.[2][3] This guide will provide the scientific rationale and detailed experimental methodologies to explore these potential activities.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Solid (white to off-white powder) | [1] |

| Melting Point | 122 - 125 °C | [1] |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [1] |

| Stability | Stable under normal conditions; sensitive to strong acids, bases, and high temperatures | [1] |

Rationale for Investigating the Biological Activities of this compound

The exploration of novel therapeutic agents is a cornerstone of biomedical research. The structural features of this compound provide a strong rationale for its investigation as a potential bioactive compound.

-

Antioxidant Potential: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.[4] The antioxidant capacity of phenolic compounds is a well-established area of research, with numerous in vitro assays available for its quantification.[4][5][6]

-

Anti-inflammatory Properties: Chronic inflammation is another critical factor in the pathogenesis of many diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[7][8][9] In vitro assays that measure the inhibition of protein denaturation and the stabilization of red blood cell membranes are commonly used to screen for anti-inflammatory activity.[8][10]

-

Antimicrobial Activity: The benzonitrile moiety is present in several compounds with known antimicrobial properties. The nitrile group can participate in interactions with microbial enzymes or other cellular components, leading to the inhibition of microbial growth.[3] Standard antimicrobial susceptibility testing methods, such as broth microdilution to determine the minimum inhibitory concentration (MIC), are essential for evaluating the antimicrobial potential of new compounds.[11][12][13]

-

Anticancer Potential: Many benzonitrile derivatives have been investigated for their anticancer activities.[2] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cell signaling pathways in cancer cells.[14] A variety of in vitro assays, such as the MTT assay, are widely used to assess the cytotoxic effects of compounds on different cancer cell lines.[15]

In-Depth Methodologies for Assessing Potential Biological Activities

This section provides detailed, step-by-step protocols for the in vitro evaluation of the potential biological activities of this compound.

Assessment of Antioxidant Activity

This assay is a widely used and reliable method for determining the free radical scavenging capacity of a compound.[4]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Preparation of Standard: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or gallic acid, to serve as a positive control.[16]

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol.

-

For the control, add 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Radical Scavenging Assay:

Caption: Workflow of the DPPH radical scavenging assay.

Evaluation of Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[8][10]

Principle: When proteins are denatured by heat, they express antigens associated with type III hypersensitivity reactions, which are linked to inflammatory diseases. A compound with anti-inflammatory activity will inhibit this denaturation.[10]

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare various concentrations.

-

Prepare a standard anti-inflammatory drug solution (e.g., diclofenac sodium) for use as a positive control.[8]

-

-

Assay Procedure:

-

To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard at different concentrations.

-

For the control, add 0.5 mL of the solvent instead of the test compound.

-

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Heat the mixtures at 72°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for Inhibition of Protein Denaturation Assay:

Caption: Workflow for the protein denaturation inhibition assay.

Determination of Antimicrobial Activity

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[12]

Experimental Protocol:

-

Preparation of Materials:

-

Sterile 96-well microplates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Positive control (a known antibiotic or antifungal agent).

-

Negative control (medium with inoculum and solvent, but no test compound).

-

Sterility control (medium only).

-

-

Assay Procedure:

-

Add 100 µL of sterile broth to all wells of the microplate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

-

Discard the final 100 µL from the last well.

-

Add 10 µL of the standardized microbial inoculum to each well (except the sterility control).

-

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Observation and MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.[11]

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an appropriate agar medium. The lowest concentration that shows no growth on the agar plate after incubation is the MBC/MFC.

Workflow for Broth Microdilution Assay:

Caption: Workflow for the broth microdilution assay to determine MIC.

Investigation of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A cytotoxic compound will reduce the number of viable cells, leading to a decrease in formazan production.

Experimental Protocol:

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.[17]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Sources

- 1. This compound | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bbrc.in [bbrc.in]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. mdpi.com [mdpi.com]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 16. m.youtube.com [m.youtube.com]

- 17. In vitro anticancer assay: Significance and symbolism [wisdomlib.org]

A Technical Guide to 3-Hydroxy-2-methoxybenzonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Applications

Executive Summary

The benzonitrile scaffold is a privileged structure in medicinal chemistry, prized for its unique physicochemical properties, including its role as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] This guide provides an in-depth review of 3-Hydroxy-2-methoxybenzonitrile, a specific yet under-researched member of this class, and its more extensively studied analogs. We will explore the synthetic pathways to these compounds, delve into their significant therapeutic potential—most notably in oncology and microbiology—and dissect the crucial structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

The Benzonitrile Scaffold: A Foundation for Drug Discovery

The versatility of the benzonitrile functional group is central to its utility in drug design. The nitrile moiety (-C≡N) is chemically robust yet capable of diverse transformations; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions to build complex molecular architectures.[2] When combined with other substituents on the benzene ring, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups found in this compound, the potential for molecular diversity and biological targeting expands significantly.

Physicochemical Profile of this compound

While literature specifically detailing the biological activity of this compound (CAS: 1243281-23-3) is limited, its structure provides a compelling starting point for analog design.[3] The interplay between the ortho-methoxy group and the meta-hydroxyl group influences the electronic and steric environment of the nitrile, which can be critical for receptor binding and pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Key Functional Groups | Nitrile, Phenolic Hydroxyl, Methoxy |

Table 1: Key properties of the core this compound structure.

Synthesis of Benzonitrile Analogs: Pathways and Protocols

The synthesis of functionalized benzonitriles is a well-established field in organic chemistry. The chosen pathway often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies

-

From Aldehydes via Knoevenagel Condensation: This is a powerful C-C bond-forming reaction, particularly for creating α,β-unsaturated nitriles (acrylonitriles), which are prominent among biologically active benzonitrile analogs. The reaction condenses an aldehyde with a compound containing an active methylene group, like benzyl cyanide, in the presence of a base.[4][5]

-

From Oximes via Dehydration: Aldoximes, which can be readily formed from the corresponding aldehydes (e.g., vanillin oxime from vanillin), can be dehydrated to form nitriles.[6] This is a common and efficient method for nitrile group installation. Various reagents can effect this transformation, including a catalytic Appel-type system using oxalyl chloride and triphenylphosphine oxide.[7]

-

From Methoxybenzonitriles via Demethylation: A methoxy group on the aromatic ring can be cleaved to yield a hydroxyl group, providing a route to hydroxybenzonitriles from more accessible methoxy precursors.[2][8]

Caption: A generalized workflow for the synthesis of benzonitrile analogs.

Experimental Protocol: Knoevenagel Condensation for (Z)-2,3-diphenylacrylonitrile Analog Synthesis

This protocol is adapted from methodologies used to synthesize cytotoxic acrylonitrile analogs.[4]

-

Reagent Preparation: In a round-bottom flask, dissolve substituted benzyl cyanide (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

-

Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and/or ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure acrylonitrile analog.

-

Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and IR Spectroscopy.

Therapeutic Potential and Biological Activities

Benzonitrile derivatives have demonstrated significant therapeutic potential across a wide range of areas, including oncology, virology, and microbiology.[1] Their versatility allows them to interact with diverse biological targets.

Caption: Key biological targets of various benzonitrile analogs.

Anticancer Activity